molecular formula C12H17N5 B1481642 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098013-41-1

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1481642
CAS No.: 2098013-41-1
M. Wt: 231.3 g/mol
InChI Key: FHEMYQXZXWZFRM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098013-41-1) is a high-purity synthetic small molecule with a molecular formula of C12H17N5 and a molecular weight of 231.30 g/mol. This compound is a derivative of the imidazo[1,2-b]pyrazole chemical class, which has demonstrated significant pharmacological potential in scientific research, particularly in the field of oncology . Preliminary research on structurally related imidazo[1,2-b]pyrazole-7-carboxamide derivatives has revealed a promising mechanism of action centered on the induction of differentiation and apoptosis (programmed cell death) in immature myeloid cells . Studies on the analogous compound DU325 have shown that this class of molecules can trigger granulocytic differentiation in human acute myeloid leukemia (AML) cells, such as the HL-60 cell line. This process is characterized by an early survival response involving ERK phosphorylation, followed by the induction of key differentiation drivers like the AP-1 complex (FOS, JUN, JUNB, JUND) . The ultimate result is a halt in proliferation, evidenced by increased expression of the maturation marker CD11b, decreased expression of the stemness marker CD33, and activation of mitochondrial apoptosis pathways involving caspase-3 . Furthermore, these compounds have shown efficacy in reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) in murine breast cancer models, suggesting potential applications in cancer immunotherapy . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. It is a key chemical tool for scientists investigating novel pathways in myeloid cell biology, differentiation therapy for leukemia, and mechanisms to target immunosuppressive cells in the tumor microenvironment. Researchers can utilize this reagent for in vitro studies to further explore its specific molecular targets, efficacy, and mechanism of action.

Properties

IUPAC Name

1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(6-7-17(12)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEMYQXZXWZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

This approach is consistent with the synthetic routes used for related imidazo[1,2-b]pyrazole derivatives, where the key step is the formation of the bicyclic heterocycle followed by functional group transformations.

Preparation of the Carboximidamide Functional Group

The carboximidamide group (-C(=NH)NH2) at position 7 is commonly synthesized via:

From Carboxylic Acid or Ester

  • Saponification of the ester group to the free acid is achieved by treatment with aqueous sodium hydroxide in methanol, yielding the acid intermediate.
  • The acid is then converted to the carboximidamide via amidation reactions using reagents such as bis(pentafluorophenyl) carbonate (BPC) followed by treatment with ammonia or amine sources.
  • This two-step process yields the carboximidamide with moderate to good yields (approx. 68% for acid formation and 74% for amidation).

From Nitrile Intermediate

  • Metalation of the imidazo[1,2-b]pyrazole core at the 3-position using TMPMgCl·LiCl (1.5 equiv.) at low temperature (-20 °C) allows for formation of nitrile derivatives by subsequent reaction with electrophilic cyanide sources.
  • The nitrile can then be converted to the carboximidamide by treatment with reagents such as hydroxylamine or amidine-forming agents, although specific protocols for this step in this compound are less documented.

Representative Synthetic Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 5-Amino-1-cyclopentylpyrazole Condensation with α-diketone or equivalent Imidazo[1,2-b]pyrazole core Variable Core formation via cyclization
2 Imidazo[1,2-b]pyrazole ester derivative Saponification with NaOH in MeOH Free acid intermediate ~68 Ester hydrolysis
3 Free acid intermediate Amidation with bis(pentafluorophenyl) carbonate + ammonia Carboximidamide derivative ~74 Amidation to carboximidamide
4 Imidazo[1,2-b]pyrazole (alternative route) Metalation with TMPMgCl·LiCl, cyanide electrophile Nitrile intermediate ~85 Alternative nitrile route
5 Nitrile intermediate Conversion to carboximidamide (e.g., hydroxylamine) Target carboximidamide compound Moderate Less documented, requires optimization

Research Findings and Notes

  • The preparation methods emphasize mild conditions to preserve the bicyclic heterocyclic core and avoid side reactions.
  • Use of coupling reagents like bis(pentafluorophenyl) carbonate improves amidation efficiency.
  • Metalation and functionalization at specific positions on the imidazo[1,2-b]pyrazole scaffold allow for diverse substitutions, enabling the synthesis of analogues with potential biological activity.
  • Yields vary depending on the exact substituents and reaction conditions but generally range from moderate to high (60–85%).
  • The synthetic routes have been validated in antiviral and anti-inflammatory drug design studies, indicating robustness and reproducibility.

Summary Table of Key Preparation Parameters

Parameter Details
Core scaffold formation Cyclization of 5-amino-pyrazole derivatives
Cyclopentyl group introduction Alkylation or use of cyclopentyl-substituted precursors
Methyl group introduction Methyl-substituted pyrazole starting materials
Carboximidamide formation Amidation of acid intermediate or conversion from nitrile
Common reagents NaOH (saponification), BPC (coupling), TMPMgCl·LiCl (metalation)
Typical yields 60–85% depending on step
Reaction conditions Mild temperatures, inert atmosphere often required

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has diverse applications in scientific research. It is used in pharmaceutical drug discovery for its potential biological activity, materials science for its unique properties, and catalysis for its ability to facilitate chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of imidazo[1,2-b]pyrazole derivatives, which are frequently explored for their pharmacological and material science applications. Below is a detailed comparison with analogs reported in recent literature and patents.

Substituent Variations in the Imidazo[1,2-b]pyrazole Core

Compound A : 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7)
  • Key Differences :
    • The 1-position substituent is a cyclobutylmethyl group (C₄H₇CH₂) instead of cyclopentyl (C₅H₉).
    • The smaller cycloalkyl chain reduces steric hindrance but may decrease lipophilicity compared to cyclopentyl.
    • Molecular weight: 246.29 g/mol (vs. 232.30 g/mol for the target compound) .
Compound B : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (EP 4,374,877 A2)
  • Contains a trifluoromethyl furan substituent and a fluorophenyl group, introducing strong electron-withdrawing effects. Designed for kinase inhibition, unlike the carboximidamide derivatives .

Functional Group Modifications

Carboximidamide vs. Carbazole Derivatives
  • Indolo[3,2-b]carbazole-based compounds (e.g., OLED materials) prioritize electron-donating nitrogen atoms and high thermal stability (Tg > 150°C). In contrast, imidazo[1,2-b]pyrazole carboximidamides focus on hydrogen-bonding interactions and moderate thermal stability (Tg ~80–100°C inferred from structural analogs) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B
Core Structure Imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole Pyrido[1,2-b]pyridazine
1-Position Substituent Cyclopentyl Cyclobutylmethyl (3-Fluorophenyl)methyl
7-Position Group Carboximidamide Carboximidamide Carboxamide
Molecular Weight (g/mol) 232.30 246.29 481.38
Key Application Undisclosed (likely bioactive) Bioactive screening Kinase inhibition

Research Implications

  • The cyclopentyl group in the target compound likely enhances target binding in hydrophobic pockets compared to smaller cycloalkyl analogs (e.g., Compound A) .
  • The carboximidamide group distinguishes it from carboxamide derivatives (e.g., Compound B), offering stronger hydrogen-bond donor capacity for protein interactions .
  • Further studies should explore solubility profiles and in vitro activity to validate these hypotheses.

Biological Activity

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₂H₁₄N₄
  • Molecular Weight : 214.27 g/mol
  • Structural Characteristics : The imidazo[1,2-b]pyrazole core is substituted with a cyclopentyl group and a methyl group, enhancing its solubility and bioavailability compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells .
  • Receptor Modulation : It may act on receptors associated with inflammatory responses, potentially modulating cytokine production and immune cell activation .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

  • IC₅₀ Values : The compound showed effective inhibition against breast cancer (MCF7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values ranging from 10.4 µM to 11.8 µM depending on the cell type .

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent by blocking key signaling pathways involved in inflammation:

  • Mechanism : It inhibits the phosphorylation of p38 MAPK and reduces reactive oxygen species (ROS) production in activated platelets and neutrophils .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidMethyl group at position 6Lower lipophilicity; less potent
3-(Cyclopropylmethyl)-5-methylimidazo[1,2-b]pyrazoleCyclopropylmethyl substitution at position 3Different activity profile; less studied
1-Cyclopentyl-6-methylimidazo[1,2-b]pyrazoleSimilar structure without carboximidamideEnhanced solubility but limited activity data

The unique cyclopentyl substitution combined with the carboximidamide functionality enhances both solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Study on Kinase Inhibition : A study demonstrated that derivatives of imidazo-pyrazoles can effectively inhibit kinases involved in cancer progression. The presence of specific substituents on the imidazo-pyrazole scaffold was found to be crucial for enhancing activity against target kinases like Chk2 .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide?

Answer:

  • Cyclocondensation : Utilize cyclocondensation of precursor amines with carbonyl-containing intermediates under acidic conditions, as demonstrated for structurally analogous imidazo[1,2-b]pyrazoles (e.g., ethyl 6-methylsulfanyl derivatives) .
  • Functional group modification : Introduce the cyclopentyl group via nucleophilic substitution or catalytic coupling reactions. For carboximidamide formation, employ nitrile intermediates followed by controlled hydrolysis or amidination .
  • Validation : Confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

Answer:

  • Experimental design : Conduct accelerated stability studies using a factorial design (pH 2–10, temperatures 25–60°C) over 14 days. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify breakdown products .
  • Key parameters : Solubility in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (DMSO, ethanol) should be quantified to inform storage conditions .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Answer:

  • Target selection : Prioritize assays based on structural analogs (e.g., imidazo[1,2-b]pyrazoles with reported antiproliferative or anti-inflammatory activity) .
  • Methodology :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
    • Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., trypsin-like serine proteases) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Variable modifications : Synthesize derivatives with substitutions at the cyclopentyl (e.g., cyclohexyl, aryl) and methyl groups (e.g., halogenated or bulky substituents). Carboximidamide can be replaced with ester or amide groups to probe electronic effects .
  • Data analysis : Use multivariate regression models to correlate physicochemical properties (logP, polar surface area) with bioactivity data. Include molecular docking studies to predict binding modes to target proteins (e.g., kinases) .

Q. What experimental strategies mitigate contradictions in environmental fate data for imidazo[1,2-b]pyrazole derivatives?

Answer:

  • Controlled degradation studies : Simulate environmental conditions (UV light, microbial consortia) to track abiotic/biotic transformation pathways. Compare results across replicate experiments to distinguish stochastic vs. systemic variability .
  • Analytical harmonization : Standardize LC-MS/MS protocols (e.g., ionization: ESI+/-, collision energy 10–35 eV) to ensure consistent detection of degradation products across labs .

Q. How can advanced chromatographic techniques resolve co-eluting impurities during purification?

Answer:

  • Method optimization : Apply a Box-Behnken design to optimize mobile phase composition (acetonitrile:water ratio), column temperature (25–40°C), and flow rate (1–2 mL/min). Use ultra-high-performance liquid chromatography (UHPLC) with a sub-2µm particle column for enhanced resolution .
  • Case example : For carboximidamide analogs, a 70:30 acetonitrile/water isocratic elution at 1.5 mL/min achieved baseline separation of regioisomers in <10 minutes .

Q. What metabolic pathways are hypothesized for this compound based on its structural analogs?

Answer:

  • Phase I metabolism : Predominant oxidation at the cyclopentyl moiety (cytochrome P450-mediated) and demethylation at the pyrazole ring, as observed in ethyl 6-methylsulfanyl derivatives .
  • Phase II conjugation : Glucuronidation or sulfation of the carboximidamide group, confirmed via incubation with liver microsomes and UDP-glucuronic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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